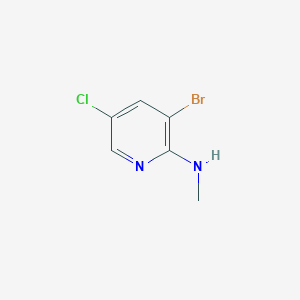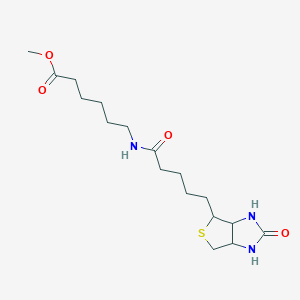
Methyl 6-(+)-biotinylamidohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-(+)-biotinylamidohexanoate de méthyle est un dérivé de la biotine qui est souvent utilisé dans les applications biochimiques et de biologie moléculaire. La biotine, également connue sous le nom de vitamine B7, est une vitamine hydrosoluble qui joue un rôle crucial dans divers processus métaboliques. L'ajout d'un groupe méthyle et d'une chaîne hexanoate à la biotine améliore son utilité dans diverses applications scientifiques, en particulier dans le domaine de la bioconjugaison et du marquage.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-(+)-biotinylamidohexanoate de méthyle implique généralement l'estérification de la biotine avec l'acide hexanoïque, suivie de l'introduction d'un groupe méthyle. Le processus comprend généralement les étapes suivantes :
Activation de la biotine : La biotine est d'abord activée à l'aide d'un réactif de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) en présence d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP).
Estérification : La biotine activée est ensuite mise à réagir avec l'acide hexanoïque dans des conditions douces pour former l'intermédiaire biotinylamidohexanoate.
Méthylation : Enfin, l'intermédiaire est méthylé à l'aide d'un agent méthylant tel que l'iodure de méthyle en présence d'une base telle que le carbonate de potassium.
Méthodes de production industrielle
La production industrielle du 6-(+)-biotinylamidohexanoate de méthyle suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des systèmes de synthèse et de purification automatisés. L'utilisation de la chromatographie liquide haute performance (HPLC) est courante pour la purification du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-(+)-biotinylamidohexanoate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau des groupes fonctionnels ester et amide.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en milieu aqueux à température ambiante.
Réduction : Borohydrure de sodium dans le méthanol à basses températures.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base telle que la triéthylamine.
Principaux produits
Oxydation : Dérivés oxydés de la chaîne hexanoate.
Réduction : Formes réduites des groupes ester ou amide.
Substitution : Dérivés de la biotine substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
Le 6-(+)-biotinylamidohexanoate de méthyle a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme agent de marquage dans diverses réactions chimiques.
Biologie : Souvent utilisé dans la biotinylation des protéines et des acides nucléiques à des fins de détection et de purification.
Médecine : Employé dans des tests diagnostiques et comme composant dans les systèmes d'administration de médicaments.
Industrie : Utilisé dans la production de produits biotinylés pour la recherche et le développement.
Mécanisme d'action
Le mécanisme d'action du 6-(+)-biotinylamidohexanoate de méthyle implique sa capacité à se lier à l'avidine ou à la streptavidine avec une forte affinité. Cette liaison est utilisée dans divers tests biochimiques et techniques de purification. La chaîne hexanoate et le groupe méthyle améliorent la solubilité et la stabilité du composé, ce qui le rend plus efficace dans ses applications.
Mécanisme D'action
The mechanism of action of Methyl 6-(+)-biotinylamidohexanoate involves its ability to bind to avidin or streptavidin with high affinity. This binding is utilized in various biochemical assays and purification techniques. The hexanoate chain and methyl group enhance the solubility and stability of the compound, making it more effective in its applications.
Comparaison Avec Des Composés Similaires
Composés similaires
Biotine : Le composé parent, essentiel à divers processus métaboliques.
Ester de biotinylo-N-hydroxysuccinimide : Un autre dérivé de la biotine utilisé pour la biotinylation.
Conjugués de biotine-PEG : Dérivés de la biotine avec des chaînes de polyéthylène glycol pour une solubilité accrue.
Unicité
Le 6-(+)-biotinylamidohexanoate de méthyle est unique en raison de sa solubilité et de sa stabilité accrues, ce qui le rend plus efficace dans les applications de bioconjugaison et de marquage par rapport aux autres dérivés de la biotine.
Propriétés
IUPAC Name |
methyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O4S/c1-24-15(22)9-3-2-6-10-18-14(21)8-5-4-7-13-16-12(11-25-13)19-17(23)20-16/h12-13,16H,2-11H2,1H3,(H,18,21)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIZHLHFACYVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12301995.png)
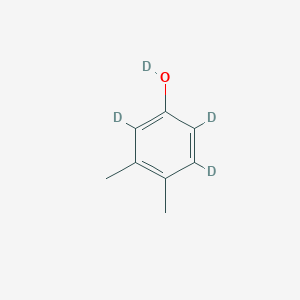
![N-[(2-Methylphenyl)methyl]-adenosine](/img/structure/B12302013.png)
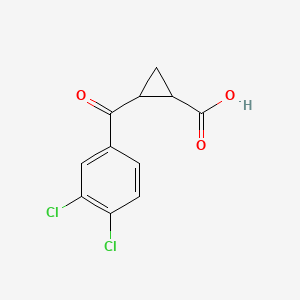
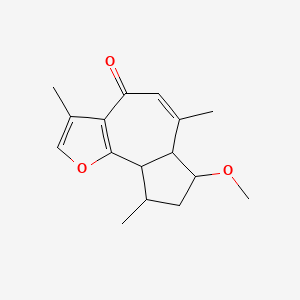
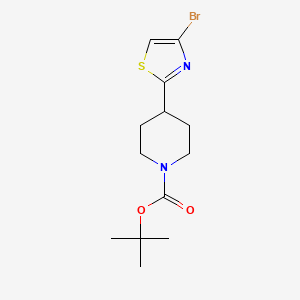
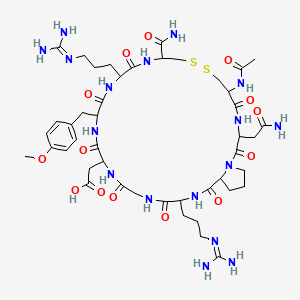

![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)

![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)

